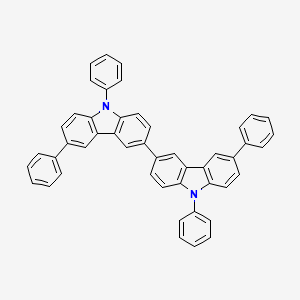
6,6',9,9'-Tetraphenyl-9H,9'H-3,3'-bicarbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’,9,9’-Tetraphenyl-9H,9’H-3,3’-bicarbazole is an organic compound with the molecular formula C48H32N2 It is a derivative of carbazole, a tricyclic aromatic compound, and is characterized by the presence of four phenyl groups attached to the nitrogen atoms of the carbazole units
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’,9,9’-Tetraphenyl-9H,9’H-3,3’-bicarbazole typically involves the following steps:
Formation of Carbazole Units: The initial step involves the synthesis of carbazole units through cyclization reactions of suitable precursors.
Phenylation: The carbazole units are then subjected to phenylation reactions to introduce phenyl groups at the nitrogen atoms. This can be achieved using reagents such as phenylboronic acid and palladium catalysts under Suzuki coupling conditions.
Coupling of Carbazole Units: The final step involves the coupling of two phenylated carbazole units to form the bicarbazole structure. This can be achieved through oxidative coupling reactions using oxidizing agents such as ferric chloride.
Industrial Production Methods
Industrial production of 6,6’,9,9’-Tetraphenyl-9H,9’H-3,3’-bicarbazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
6,6’,9,9’-Tetraphenyl-9H,9’H-3,3’-bicarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenyl rings using reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
6,6’,9,9’-Tetraphenyl-9H,9’H-3,3’-bicarbazole has a wide range of applications in scientific research:
Organic Electronics: It is used as a hole-transport material in organic light-emitting diodes (OLEDs) due to its high thermal stability and excellent charge-transport properties.
Photovoltaics: The compound is employed in organic photovoltaic cells as an electron donor material, enhancing the efficiency of light absorption and charge separation.
Sensors: Its photoluminescent properties make it suitable for use in chemical sensors for detecting various analytes.
Biological Studies: The compound’s ability to interact with biological molecules is explored in studies related to drug delivery and bioimaging.
作用機序
The mechanism by which 6,6’,9,9’-Tetraphenyl-9H,9’H-3,3’-bicarbazole exerts its effects is primarily through its electronic properties. The compound can participate in charge transfer processes, making it an effective material for electronic and photonic applications. Its interaction with molecular targets involves π-π stacking interactions and hydrogen bonding, which facilitate its incorporation into various devices and systems.
類似化合物との比較
Similar Compounds
9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole: Similar structure but with two phenyl groups instead of four.
3,3’,6,6’-Tetrabromo-9,9’-bicarbazole: Contains bromine atoms instead of phenyl groups.
9,9’-Bicarbazole-3,3’,6,6’-tetracarboxylic acid: Contains carboxylic acid groups.
Uniqueness
6,6’,9,9’-Tetraphenyl-9H,9’H-3,3’-bicarbazole is unique due to the presence of four phenyl groups, which enhance its electronic properties and make it more suitable for applications in organic electronics and photonics compared to its analogs.
特性
分子式 |
C48H32N2 |
|---|---|
分子量 |
636.8 g/mol |
IUPAC名 |
3-(6,9-diphenylcarbazol-3-yl)-6,9-diphenylcarbazole |
InChI |
InChI=1S/C48H32N2/c1-5-13-33(14-6-1)35-21-25-45-41(29-35)43-31-37(23-27-47(43)49(45)39-17-9-3-10-18-39)38-24-28-48-44(32-38)42-30-36(34-15-7-2-8-16-34)22-26-46(42)50(48)40-19-11-4-12-20-40/h1-32H |
InChIキー |
UKPHFQRFGUFTEU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC6=C(C=C5)N(C7=C6C=C(C=C7)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11711640.png)
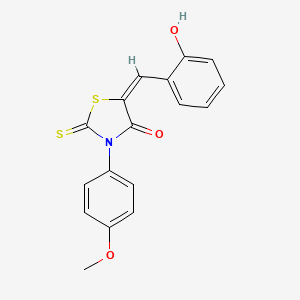



![2-{[(4-fluorophenyl)amino]methyl}-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B11711667.png)

![2-chloro-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11711692.png)
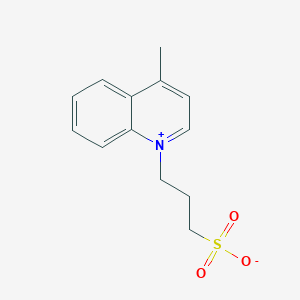
![2,4-dibromo-6-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11711707.png)
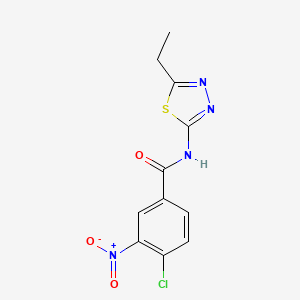
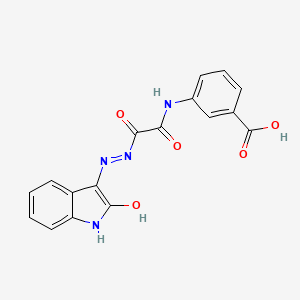
![4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)propan-2-yl]benzenesulfonamide](/img/structure/B11711730.png)
